molecular formula C17H14F2N2O3 B2931399 N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide CAS No. 1385325-35-8

N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide

Cat. No. B2931399
CAS RN: 1385325-35-8
M. Wt: 332.307
InChI Key: POGMMELMWZIKHC-UHFFFAOYSA-N
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Description

N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide, also known as CDMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDMB belongs to the class of benzamides, which are known to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide is not fully understood, but it is believed to act through the inhibition of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide may disrupt the signaling pathways that are necessary for cancer cell growth and survival, leading to cell death.
Biochemical and Physiological Effects:
N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide has been found to have a low toxicity profile and is well-tolerated in animal studies. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to reduce inflammation and pain in animal models of inflammatory diseases. N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide in lab experiments is its low toxicity profile, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

Future research on N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide could focus on its potential use in combination therapy with other anti-cancer agents, as well as its potential use in the treatment of other neurological disorders. Additionally, further studies could investigate the optimal dosing and administration of N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide to maximize its therapeutic effects.

Synthesis Methods

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide involves a multi-step process that includes the reaction of 2,4-difluorobenzonitrile with 2,5-dimethoxybenzaldehyde in the presence of a base to form the intermediate, which is then reacted with methylamine and acetic acid to yield the final product. The purity of the compound is determined by analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide has been studied for its potential therapeutic applications in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its anti-inflammatory and analgesic properties, as well as its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[cyano-(2,4-difluorophenyl)methyl]-2,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O3/c1-23-11-4-6-16(24-2)13(8-11)17(22)21-15(9-20)12-5-3-10(18)7-14(12)19/h3-8,15H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POGMMELMWZIKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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